molecular formula C9H9F4NO3S B2935995 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2326273-40-7

3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2935995
CAS No.: 2326273-40-7
M. Wt: 287.23
InChI Key: RJPIIXWUWQQDCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-((2,2,2-trifluoroethyl)thio)aniline involves the reaction of 3-aminobenzenethiol with sodium hydride, followed by the addition of 2,2,2-trifluoroethyl 4-methylbenzenesulfonate .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods. For example, the structure of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline has been determined and is represented by the SMILES string COC1=CC=C(NCC(F)(F)F)C=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the boiling point of a related compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, is 62-63 ℃, its refractive index is 1.3, and its density is 1.404 g/mL at 25 ℃ .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 2,2,2-Trifluoroethyl p-toluenesulfonate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO3S/c1-17-8-3-2-6(4-7(8)10)18(15,16)14-5-9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPIIXWUWQQDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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